molecular formula C20H27N3O5S B11166993 5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11166993
M. Wt: 421.5 g/mol
InChI Key: YDFYOGOJLGDAIY-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazole ring, followed by the introduction of the morpholine and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Morpholine-containing compounds: Molecules that include the morpholine group but differ in other structural aspects.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but varying in other parts of the molecule.

Uniqueness

What sets 5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H27N3O5S/c1-13-17(19(24)21-5-6-23-7-9-28-10-8-23)22-20(29-13)14-11-15(25-2)18(27-4)16(12-14)26-3/h11-12H,5-10H2,1-4H3,(H,21,24)

InChI Key

YDFYOGOJLGDAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCN3CCOCC3

Origin of Product

United States

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